REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([F:8])=[CH:6][N:5]=[C:4]([OH:9])[N:3]=1.[C:10]([O-])([O-])=O.[K+].[K+].CS(OC)(=O)=O>CN(C=O)C>[NH2:1][C:2]1[C:7]([F:8])=[CH:6][N:5]([CH3:10])[C:4](=[O:9])[N:3]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
151 mg
|
Type
|
reactant
|
Smiles
|
NC1=NC(=NC=C1F)O
|
Name
|
|
Quantity
|
289.2 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.0814 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was agitated on a rotary shaker at 85° C. for 21 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
CONCENTRATION
|
Details
|
the crude material was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
purified by reverse phase column chromatography
|
Reaction Time |
21 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(N(C=C1F)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 61.9 mg | |
YIELD: PERCENTYIELD | 37% | |
YIELD: CALCULATEDPERCENTYIELD | 37% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |